molecular formula C24H19IN2O2 B5470494 3-benzyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone

3-benzyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5470494
M. Wt: 494.3 g/mol
InChI Key: VRRBHWSIFXGQHX-NTEUORMPSA-N
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Description

3-benzyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound with the molecular formula C24H19IN2O2. It has an average mass of 494.324 Da and a monoisotopic mass of 494.049103 Da .


Synthesis Analysis

The synthesis of quinazolinones, such as the compound , often involves the use of anthranilic acid derivatives. These derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a fused heterocyclic system. This core is substituted at various positions with a benzyl group, an iodo group, and a vinyl group attached to a methoxyphenyl group .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. The reactivity of the 2-methyl group, the reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, the Mannich reaction, and cycloaddition reactions have all been discussed in the literature .

Future Directions

While the future directions for this specific compound are not mentioned in the retrieved sources, quinazolinones in general are considered significant in the field of medicinal chemistry due to their wide range of biological activities. They are seen as promising scaffolds for the development of new drugs .

Properties

IUPAC Name

3-benzyl-6-iodo-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19IN2O2/c1-29-20-11-7-17(8-12-20)9-14-23-26-22-13-10-19(25)15-21(22)24(28)27(23)16-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRBHWSIFXGQHX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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